Brevinin-2-OR6
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLLDTIKNMALNAAKSAGVSVLNSLSCKDSKTC |
Origin of Product |
United States |
Discovery, Isolation, and Production Methodologies for Brevinin 2 Or6
Methodologies for Peptide Isolation from Biological Secretions (e.g., Amphibian Skin)
The initial step in the discovery of novel peptides like Brevinin-2-OR6 is the collection of skin secretions from the source amphibian. This process is designed to be non-lethal, allowing for sustainable research. nih.gov
Two primary methods are employed for this purpose:
Chemical Stimulation : This involves the administration of an adrenergic agent, such as norepinephrine, either through injection or immersion in a solution. nih.govtubitak.gov.trresearchgate.net Norepinephrine induces the contraction of myoepithelial cells that surround the granular glands in the frog's skin, causing the release of the stored peptide-rich secretions onto the skin surface. mdpi.com
Mild Electrical Stimulation : A low-voltage electrical current is applied to the skin surface, which also triggers the release of glandular contents. nih.govtubitak.gov.tr
Once secreted, the viscous fluid is collected by rinsing the frog with a suitable buffer or deionized water. To obtain the peptide components, this crude secretion undergoes an initial purification step. A common technique is the use of solid-phase extraction cartridges, such as Sep-Pak C18 cartridges. nih.gov This step helps to remove high-molecular-weight proteins and other interfering substances, enriching the sample for peptide-sized molecules. nih.gov
Chromatographic and Spectroscopic Approaches in this compound Identification and Purification
Following initial enrichment, the complex mixture of peptides is subjected to high-resolution separation and detailed characterization using chromatographic and spectroscopic techniques.
Chromatographic Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for purifying peptides from natural secretions. bachem.comamericanpeptidesociety.org The peptide mixture is loaded onto a column packed with a non-polar stationary phase (typically C18 silica). nih.govamericanpeptidesociety.org A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used to elute the peptides based on their hydrophobicity. bachem.com Fractions are collected at regular intervals, and those containing the peptide of interest are identified for further analysis. uol.de This method offers high resolution, allowing for the separation of structurally similar peptides. nih.gov
Spectroscopic Identification and Characterization: Once a peptide is purified, its identity and structural features are determined using various spectroscopic methods.
Mass Spectrometry (MS) : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is routinely used to accurately determine the molecular mass of the purified peptide. nih.govcreative-proteomics.com This technique provides a "peptide mass fingerprint" which is a critical piece of data for identification. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy : This technique is used to investigate the secondary structure of the peptide. wikipedia.orgnih.gov By measuring the differential absorption of left- and right-circularly polarized light in the far-UV range (180-240 nm), CD spectroscopy can determine the proportion of α-helical, β-sheet, and random coil structures the peptide adopts, often in membrane-mimicking environments to simulate its state upon interaction with a target cell. nih.govresearchgate.netnih.gov
| Technique | Purpose | Principle of Operation | Typical Output |
|---|---|---|---|
| RP-HPLC | Purification | Separates peptides based on hydrophobicity using a non-polar stationary phase and a polar mobile phase gradient. americanpeptidesociety.org | Chromatogram showing peaks corresponding to individual peptides. |
| MALDI-TOF MS | Identification | Measures the mass-to-charge ratio of ionized peptides to determine precise molecular weight. creative-proteomics.com | Mass spectrum showing the molecular mass of the purified peptide. |
| CD Spectroscopy | Structural Analysis | Measures the difference in absorption of left- and right-circularly polarized light to determine secondary structure content (α-helix, β-sheet). wikipedia.org | CD spectrum indicating the conformational properties of the peptide. |
Molecular Cloning and Gene Expression Techniques for this compound
To understand the genetic basis of this compound and to enable its recombinant production, molecular cloning techniques are employed. This approach identifies the precursor protein from which the mature peptide is derived.
The process begins with the extraction of total RNA from the amphibian's skin tissue. researchgate.net This RNA is then used to construct a cDNA (complementary DNA) library through reverse transcription. nih.govresearchgate.net A "shotgun" cloning strategy is often used, where a specialized primer designed from highly conserved regions of the signal peptide sequence of known amphibian antimicrobial peptides is used in a Polymerase Chain Reaction (PCR) to amplify the genes of interest from the cDNA library. nih.govqub.ac.ukportlandpress.com
The amplified PCR products are then cloned into a vector (e.g., pGEM-T) and sequenced. portlandpress.com Analysis of the cDNA sequence reveals the full structure of the precursor protein, which typically consists of three parts:
A highly conserved N-terminal signal peptide sequence. nih.govportlandpress.com
An acidic intervening spacer peptide region. nih.govportlandpress.com
The C-terminal sequence of the mature peptide (this compound). portlandpress.com
This genetic information is crucial for confirming the peptide's amino acid sequence and for designing strategies for its recombinant production. nih.gov
Solid-Phase Peptide Synthesis (SPPS) and Recombinant Production of this compound and its Analogues
Once the structure of this compound is known, it can be produced in larger quantities for further study using either chemical synthesis or recombinant expression systems.
Solid-Phase Peptide Synthesis (SPPS): SPPS is the standard chemical method for producing synthetic peptides. bachem.com The most common approach is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. altabioscience.com In this process, the peptide is built step-by-step while its C-terminal end is anchored to an insoluble polymer resin. bachem.com
Each cycle of amino acid addition involves two main steps:
Deprotection : The Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically with a mild base like piperidine. peptide.com
Coupling : The next Fmoc-protected amino acid is activated and added, forming a new peptide bond. bachem.com
This cycle is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), which also removes any side-chain protecting groups. peptide.com The crude synthetic peptide is then purified to high homogeneity using RP-HPLC. bachem.com This method is also highly effective for producing analogues of this compound by substituting specific amino acids in the sequence. nih.gov
Recombinant Production: For large-scale production, recombinant DNA technology is often more cost-effective. nih.gov The gene encoding this compound, identified through molecular cloning, is inserted into an expression vector, such as pET32a(+). nih.govresearchgate.net This vector is then introduced into a host organism, most commonly Escherichia coli. nih.gov
To prevent the antimicrobial peptide from being toxic to the host bacteria and to protect it from degradation, it is often expressed as a fusion protein. nih.govnih.gov A carrier protein, such as Thioredoxin (Trx), is attached to the peptide. nih.gov This fusion protein can be produced in large quantities by the host cells. After cell lysis, the soluble fusion protein is purified, often using affinity chromatography (e.g., Ni²⁺-chelating chromatography if a His-tag is included). nih.govresearchgate.net The final step is the cleavage of the carrier protein from this compound using a specific protease (e.g., Factor Xa), followed by a final purification step via RP-HPLC to isolate the pure, mature peptide. nih.govresearchgate.net
| Methodology | Description | Key Advantages | Common Applications |
|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical addition of amino acids on a solid resin support. bachem.com | High purity; ease of incorporating unnatural amino acids and modifications; suitable for producing analogues. nih.gov | Research quantities, structure-activity relationship studies, production of modified peptides. |
| Recombinant Production | Use of a host organism (e.g., E. coli) to express the peptide from its corresponding gene, often as a fusion protein. nih.gov | Cost-effective for large-scale production; utilizes biological machinery for protein folding. nih.gov | Large-scale manufacturing for extensive functional studies or potential therapeutic applications. |
Molecular and Structural Investigations of Brevinin 2 Or6
Primary Amino Acid Sequence Analysis and Post-Translational Modifications of Brevinin-2-OR6
Post-translational modifications (PTMs) are crucial for the function of many proteins and peptides. wikipedia.org These modifications can include the addition of chemical groups like phosphates or methyl groups, proteolytic cleavage, or the formation of disulfide bonds. wikipedia.orgabcam.com In the context of brevinin peptides, the formation of the disulfide bond creating the Rana box is a key post-translational modification. nih.gov Amidation at the C-terminus is another significant PTM observed in some brevinin family members. nih.govnih.gov
Table 1: General Characteristics of Brevinin-2 (B1175259) Family Peptides
| Characteristic | Description |
|---|---|
| Family | Brevinin-2 |
| Typical Length | 30-34 amino acids researchgate.netmdpi.com |
| Key Structural Feature | "Rana box" - a C-terminal disulfide-bridged loop mdpi.comnih.gov |
| Common Post-Translational Modifications | Disulfide bond formation, C-terminal amidation nih.govnih.gov |
| Net Charge | Generally positive researchgate.net |
Determination of Secondary and Tertiary Conformational States of this compound (e.g., Alpha-Helical Propensity, Ranabox Motif)
The function of antimicrobial peptides is intrinsically linked to their three-dimensional structure. Brevinin-2 peptides, including presumably this compound, typically adopt an amphipathic α-helical conformation, particularly within membrane-like environments. mdpi.comnih.gov This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix.
In an aqueous solution, many brevinin peptides exist in a random coil conformation. nih.gov However, upon encountering a bacterial membrane, they undergo a conformational change to form an α-helix. mdpi.comnih.gov This transition is a critical step in their antimicrobial mechanism. Circular dichroism (CD) spectroscopy is a key technique used to study these conformational changes, confirming the induction of α-helical structures in membrane-mimetic environments like sodium dodecylsulfate (SDS) micelles. nih.govvulcanchem.com
The "Rana box" is a highly conserved motif within the brevinin family, consisting of a disulfide bridge between two cysteine residues that encloses a loop of four or five amino acids. mdpi.com While this motif is a hallmark of the family, its functional significance can vary. In some peptides, removal of the Rana box drastically reduces bioactivity, whereas in others, its absence has little to no effect, and can even enhance antimicrobial activity in certain cases. mdpi.com
Table 2: Conformational Properties of Brevinin-2 Peptides
| Conformation | Environment | Significance |
|---|---|---|
| Random Coil | Aqueous solution nih.gov | Inactive state |
| Alpha-Helix | Membrane-mimetic environments mdpi.comnih.gov | Active state, crucial for membrane interaction |
| Ranabox Motif | C-terminus mdpi.com | Conserved structural feature with variable functional importance mdpi.com |
Conformational Dynamics of this compound in Membrane-Mimetic Environments
The interaction of this compound with microbial membranes is a dynamic process involving significant conformational changes. In membrane-mimetic environments, such as those created by SDS or dodecylphosphocholine (B1670865) (DPC) micelles, brevinin peptides transition to an α-helical conformation. vulcanchem.com This induced helicity is essential for their function.
Studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have shown that the peptide aligns parallel to the surface of the membrane-mimicking micelle. nih.govbiorxiv.org This orientation allows the hydrophobic residues of the amphipathic helix to insert into the hydrophobic core of the membrane, while the hydrophilic residues remain exposed to the aqueous environment. nih.gov This interaction perturbs the structure of the lipid bilayer, which is a key aspect of the peptide's antimicrobial action. nih.gov The N-terminal region of brevinin peptides, often containing a tryptophan residue, has been shown to interact with the hydrophobic core of these membrane-mimicking structures. vulcanchem.com
Elucidation of Structure-Function Relationships in this compound Activity
The antimicrobial activity of this compound is a direct consequence of its molecular structure. Key factors influencing its function include its net positive charge, hydrophobicity, amphipathicity, and α-helical content. researchgate.netju.edu.jo
Cationic Nature : The positive charge of the peptide facilitates its initial electrostatic interaction with the negatively charged components of bacterial cell membranes. nih.gov
Amphipathic α-Helix : The formation of an amphipathic α-helix upon membrane binding is crucial. mdpi.comvulcanchem.com This structure allows the peptide to disrupt the membrane integrity, leading to leakage of cellular contents and ultimately cell death. nih.govvulcanchem.com The degree of helicity and the balance between hydrophobicity and hydrophilicity are critical for potent antimicrobial activity. researchgate.net
The Role of the Rana Box : The C-terminal Rana box, while a conserved feature, has a variable impact on activity. mdpi.comnih.gov In some brevinin-2 peptides, its removal has been shown to have a minimal effect on or even enhance antimicrobial potency. nih.gov This suggests that the primary antimicrobial determinant for these peptides lies within the N-terminal α-helical domain. nih.govresearchgate.net
Hydrophobicity and Amphipathicity : Increasing the hydrophobicity and amphipathicity can sometimes enhance antimicrobial activity, but it can also lead to increased toxicity towards host cells. mdpi.comnih.gov Therefore, an optimal balance of these properties is necessary for developing effective and selective antimicrobial agents. mdpi.com
Table of Compounds
| Compound Name |
|---|
| Alanine |
| Arginine |
| Asparagine |
| Aspartate |
| Brevinin-1 (B586460) |
| Brevinin-2 |
| This compound |
| Cysteine |
| Dodecylphosphocholine (DPC) |
| Glutamate |
| Glycine |
| Histidine |
| Interleukin 2 |
| Isoleucine |
| Leucine |
| Lysine |
| Methionine |
| Phenylalanine |
| Proline |
| Serine |
| Sodium dodecylsulfate (SDS) |
| Threonine |
| Tryptophan |
| Tyrosine |
Mechanism of Action Studies of Brevinin 2 Or6 at the Cellular and Molecular Level
Interactions of Brevinin-2-OR6 with Biological Membranes and Lipid Bilayers
The primary mode of action for the brevinin-2 (B1175259) family of peptides, including this compound, involves the disruption of the microbial cell membrane's integrity. vulcanchem.comfrontiersin.org This interaction is a rapid process that ultimately leads to cell death. frontiersin.org The peptide's structure is key to its function, adopting an amphipathic α-helical conformation upon contact with a membrane environment. frontiersin.orgresearchgate.net This structure features a spatial separation of hydrophobic and hydrophilic residues, which is critical for its ability to insert into and destabilize the lipid bilayer. vulcanchem.commdpi.com
Mechanisms of Membrane Permeabilization and Pore Formation by this compound
While specific experimental studies on the precise pore-forming mechanism of this compound are not extensively documented, the actions of the broader brevinin-2 family suggest several potential models. nih.gov The general consensus is that these peptides increase membrane permeability, leading to the leakage of essential intracellular contents and subsequent cell death. researchgate.net Two predominant models for pore formation by amphipathic α-helical peptides are the "barrel-stave" and the "carpet-like" (or toroidal pore) models. mdpi.comnih.gov
In the barrel-stave model , the peptide monomers insert themselves perpendicularly into the membrane, arranging in a barrel-like structure to form a hydrophilic pore. mdpi.com The hydrophobic surfaces of the peptides face the lipid tails of the membrane, while the hydrophilic surfaces line the interior of the pore.
In the carpet-like/toroidal pore model , the peptides first accumulate on the surface of the membrane in a "carpet-like" manner, parallel to the lipid head groups. mdpi.com This accumulation causes tension and thinning of the membrane. nih.gov Once a threshold concentration is reached, the peptides insert into the membrane, inducing a curvature that leads to the formation of a transient pore where the lipid head groups are also bent inwards, lining the pore along with the peptides. nih.gov This action is often described as a detergent-like effect that disrupts the membrane structure. nih.gov For many brevinin peptides, this disruption of the phospholipid bilayer is the key to their antimicrobial activity. researchgate.net
Role of Electrostatic and Hydrophobic Interactions in this compound Membrane Association
The association of this compound with bacterial membranes is a two-step process governed by both electrostatic and hydrophobic interactions. nih.gov
Electrostatic Interactions: The initial contact between the peptide and the bacterial cell is driven by electrostatic attraction. mdpi.comnih.gov Brevinin-2 peptides are typically cationic, possessing a net positive charge. researchgate.net This positive charge facilitates a strong attraction to the negatively charged components abundant on the surface of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.gov This initial binding is a crucial step that concentrates the peptide on the cell surface. mdpi.com
Identification and Characterization of Intracellular Targets for this compound (if applicable)
While the primary mechanism of action for most brevinin-2 peptides is membrane disruption, some antimicrobial peptides are known to translocate across the cell membrane and interact with intracellular components. imrpress.commdpi.com
Currently, there is no specific research available that identifies or characterizes intracellular targets for this compound.
Modulation of DNA or Protein Synthesis by this compound
There is no direct evidence to suggest that this compound modulates DNA or protein synthesis. However, studies on other amphibian peptides have shown such capabilities. For instance, the peptide buforin II can penetrate the cell membrane without causing lysis and inhibit cellular functions by binding to DNA and RNA. nih.gov Another peptide, Brevinin-2PN, has been shown to destroy bacterial cell membrane integrity and also hydrolyze genomic DNA. nih.gov These findings in related peptides suggest a potential for intracellular activity within the brevinin family, but this has not been confirmed for this compound.
Interaction with Specific Cellular Components (e.g., Lipid II)
There is no available research demonstrating a specific interaction between this compound and Lipid II. Lipid II is a crucial precursor in the synthesis of the bacterial cell wall and serves as a target for several classes of antibiotics, including the glycopeptide vancomycin (B549263) and the lantibiotic nisin. frontiersin.orgnih.gov While some antimicrobial peptides do target Lipid II, this mechanism has not been documented for this compound. nih.gov
Comparative Mechanistic Analyses of this compound with Other Amphibian Peptides
This compound shares structural and functional similarities with other amphibian peptides, particularly those within the brevinin superfamily. However, distinct differences in amino acid sequence lead to variations in their biological activity.
A direct comparison can be made between this compound and Brevinin-1-OR6, both isolated from Odorrana rotodora. vulcanchem.com this compound is a longer peptide at 33 amino acids compared to the 24 amino acids of Brevinin-1-OR6. vulcanchem.com This difference in length and sequence contributes to a slightly higher antimicrobial potency for this compound against the same target organisms. vulcanchem.com
| Property | This compound | Brevinin-1-OR6 |
|---|---|---|
| Amino Acid Sequence | GLLDTIKNMALNAAKSAGVSVLNSLSCKDSKTC | IIPFVAGVAAEMMEHVYCAASKKC |
| Sequence Length | 33 amino acids | 24 amino acids |
| Antimicrobial Potency | Slightly higher | - |
| Common Source | Odorrana rotodora |
More broadly, the brevinin-2 family is often compared to the brevinin-1 (B586460) family. A key distinguishing feature is that brevinin-2 peptides generally exhibit significantly lower hemolytic activity (the ability to lyse red blood cells) than brevinin-1 peptides. researchgate.netresearchgate.net This suggests a greater selectivity of brevinin-2 peptides for microbial membranes over those of eukaryotic cells, a highly desirable trait for potential therapeutic agents. The structural basis for this difference is thought to lie in the specific amino acid compositions and the resulting physicochemical properties like charge and hydrophobicity. researchgate.net
Other amphibian peptide families, such as the temporins, are much shorter peptides, while families like the esculentins can be larger. imrpress.comresearchgate.net Each family possesses a unique combination of structural features, such as the C-terminal "Rana-box" disulfide bridge common in brevinins, which dictates its specific mechanism and spectrum of activity. researchgate.netnih.gov
Biological Activities and Efficacy Assessment of Brevinin 2 Or6 in Experimental Models
Antimicrobial Efficacy of Brevinin-2-OR6 against Pathogenic Microorganisms in vitro
The antimicrobial properties of the brevinin-2 (B1175259) family, to which this compound belongs, have been a subject of extensive research. These peptides generally exhibit potent activity against a wide array of pathogenic microorganisms. nih.gov Their primary mechanism of action often involves the disruption of microbial cell membranes, a process facilitated by their cationic and amphipathic nature. frontiersin.orgimrpress.com This can lead to membrane permeabilization and ultimately cell death. imrpress.com
Peptides of the brevinin-2 family consistently demonstrate strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov
Staphylococcus aureus (S. aureus) and Methicillin-Resistant Staphylococcus aureus (MRSA): The brevinin-2 family, including peptides like Brevinin-2ISb, has shown significant inhibitory effects against Gram-positive bacteria such as S. aureus. mdpi.com Some members of this family have been specifically highlighted for their potent activity against MRSA. biomedres.usmdpi.com For instance, certain brevinin-2 peptides have demonstrated minimum inhibitory concentrations (MICs) as low as 4.35 ± 0.9μM against MRSA. biomedres.us The bactericidal action of some related peptides has been observed at concentrations of 1–2 µg/mL against both S. aureus and MRSA strains. mdpi.com
Escherichia coli (E. coli): Brevinin-2 peptides generally exhibit inhibitory activity against the Gram-negative bacterium E. coli, with MIC values often below 10 mmol/L. biomedres.usmdpi.com Some peptides in this family, such as brevinin-2MP, can eliminate all E. coli microbes within 120 minutes at a concentration twice their MIC. frontiersin.org
Pseudomonas aeruginosa (P. aeruginosa): The activity of brevinin-2 peptides against P. aeruginosa can be more variable. While some members of the family show efficacy, others, like brevinin-2MP, exhibit very weak activity against this particular pathogen. frontiersin.orgnih.gov However, modifications to the peptide structure can enhance activity against P. aeruginosa. nih.gov
Acinetobacter baumannii (A. baumannii): The emergence of multidrug-resistant A. baumannii poses a significant public health threat. nih.gov Brevinin-2 related peptides have demonstrated potent inhibitory activity against nosocomial isolates of multidrug-resistant A. baumannii. nih.gov For example, a brevinin-2-related peptide (B2RP) showed an MIC of 3-6 micromolar against this bacterium. nih.gov
Table 1: Antimicrobial Activity of Brevinin-2 Family Peptides and Related Compounds
| Peptide/Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Brevinin-2 Family | E. coli | <10 mmol/L | biomedres.usmdpi.com |
| Brevinin-2 Family | S. aureus | <10 mmol/L | biomedres.usmdpi.com |
| Brevinin-2ISb | MRSA | 4.35 ± 0.9μM | biomedres.us |
| Purified Brevibacillus sp. WUL10 substance | S. aureus TISTR 517 & MRSA | 1 µg/mL | mdpi.com |
| Brevinin-2-related peptide (B2RP) | Multidrug-resistant A. baumannii | 3-6 µM | nih.gov |
| [Lys(4)]B2RP | Multidrug-resistant A. baumannii | 1.5-3 µM | nih.gov |
| Brevinin-2MP | E. coli ATCC 25922 | 47.78 μM | frontiersin.orgnih.gov |
| Brevinin-2MP | B. subtilis CMCC 63501 | ~4.97 μM | frontiersin.orgnih.gov |
In addition to their antibacterial properties, many peptides within the brevinin-2 family also possess antifungal activity. biomedres.usmdpi.com
Candida albicans (C. albicans): Brevinin-2 peptides have demonstrated inhibitory activity against the fungus C. albicans. biomedres.usmdpi.com For instance, a brevinin-2-related peptide (B2RP) analog, [Lys(4)]B2RP, showed a twofold increase in potency against C. albicans with an MIC of 6 micromolar. nih.gov The antifungal mechanism of some antimicrobial peptides involves interaction with the fungal membrane. mdpi.com Some peptides have been shown to inhibit the growth of C. albicans at concentrations as low as 2.5 to 5 µM. mdpi.com
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which poses a significant challenge in treating infections due to increased resistance to antimicrobial agents. mdpi.comresearchgate.net The life cycle of a biofilm includes initial attachment, maturation, and dispersal of planktonic cells. mdpi.commdpi.com
Some antimicrobial peptides have shown the ability to interfere with biofilm formation and can also disperse pre-existing biofilms. nih.gov For example, a brevinin-2 like peptide, B-GR23, has been shown to reduce the production of the extracellular polymeric substance (EPS) in S. aureus biofilms. researchgate.net The efficacy of these peptides can be concentration-dependent, with some being able to inhibit biofilm formation at lower concentrations and eradicate mature biofilms at higher concentrations. nih.govnih.gov The dispersal of biofilms can render the bacteria more susceptible to conventional antibiotics. researchgate.net
Immunomodulatory and Host Defense Enhancement Effects of this compound
This compound and its related peptides have demonstrated significant immunomodulatory properties and the ability to enhance host defense mechanisms in various experimental models. These peptides can influence the host's immune response to pathogens, not only through direct antimicrobial action but also by modulating key signaling pathways and cellular responses.
Modulation of Cytokine Release and Inflammatory Responses in Experimental Systems
Members of the Brevinin-2 family have been shown to modulate the release of cytokines, key signaling molecules that orchestrate inflammatory responses. In experimental settings using peripheral blood mononuclear cells (PBMCs), Brevinin-2 peptides have exhibited the ability to alter the cytokine profile, often leading to a reduction in pro-inflammatory mediators and an increase in anti-inflammatory ones.
For instance, studies on peptides like Brevinin-2GU and B2RP-ERa have shown a significant reduction in the release of tumor necrosis factor-alpha (TNF-α) from concanavalin (B7782731) A-stimulated PBMCs. nih.gov Furthermore, Brevinin-2GU was found to decrease interferon-gamma (IFN-γ) release from unstimulated PBMCs. nih.gov Conversely, B2RP-ERa was observed to significantly increase the secretion of anti-inflammatory cytokines such as transforming growth factor-beta (TGF-β), interleukin-4 (IL-4), and interleukin-10 (IL-10) from both stimulated and unstimulated cells. nih.gov
Another related peptide, brevinin-2MP, was found to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators including nitric oxide (NO), monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and TNF-α in RAW 264.7 macrophage cells. frontiersin.orgnih.gov This effect is thought to be mediated by the suppression of the MAPK/NF-κB signaling cascades. frontiersin.orgnih.gov Similarly, Brevinin-1BW, a related peptide, significantly inhibited the transcription and expression of inflammatory factors like TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 cells. mdpi.com This suggests a common mechanism among Brevinin peptides to dampen excessive inflammatory responses.
Table 1: Modulation of Cytokine Release by Brevinin-2 Family Peptides in Experimental Systems
| Peptide | Cell/System | Stimulant | Effect on Pro-inflammatory Cytokines | Effect on Anti-inflammatory Cytokines | Reference |
|---|---|---|---|---|---|
| Brevinin-2GU | Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | ↓ TNF-α, ↓ IFN-γ (unstimulated) | - | nih.gov |
| B2RP-ERa | Peripheral Blood Mononuclear Cells (PBMCs) | Concanavalin A | ↓ TNF-α | ↑ TGF-β, ↑ IL-4, ↑ IL-10 | nih.gov |
| Brevinin-2MP | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | ↓ NO, ↓ MCP-1, ↓ IL-6, ↓ TNF-α | - | frontiersin.orgnih.gov |
| Brevinin-1BW | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | ↓ TNF-α, ↓ IL-1β, ↓ IL-6 | - | mdpi.com |
Activation of Innate Immune Pathways (e.g., DAF-2/DAF-16 in C. elegans)
Research utilizing the nematode Caenorhabditis elegans as a model organism has provided significant insights into the host defense-enhancing properties of Brevinin-2 peptides, specifically through the activation of conserved innate immune pathways. The DAF-2/DAF-16 signaling pathway, an insulin/IGF-1-like pathway in C. elegans, is a key regulator of longevity, stress resistance, and immunity. aging-us.comnih.gov
Studies have demonstrated that Brevinin-2ISb, a member of the Brevinin-2 family, can activate the DAF-2/DAF-16 pathway to bolster the host's innate immune response against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netmednexus.org This activation is crucial for the protective effects of the peptide beyond its direct antimicrobial activity. mednexus.org Treatment with Brevinin-2ISb leads to the upregulation of several immune response genes that are downstream targets of the DAF-16 transcription factor. researchgate.netmednexus.org These include genes encoding antimicrobial proteins such as the lysozyme-like protein LYS-7 and the saponin-like protein SPP-1. mednexus.orgfao.org
The expression of key antimicrobial genes, including lys-7, was consistently upregulated at both the mRNA and protein levels following treatment with Brevinin-2 peptides, including Brevinin-2ISb. mdpi.com This sustained expression of antimicrobial genes enhances the resistance of C. elegans to MRSA infection. researchgate.netresearchgate.net Experiments using mutant strains of C. elegans have confirmed that a functional DAF-16 is essential for the Brevinin-2ISb-mediated immunity against MRSA. mednexus.org This highlights the peptide's ability to actively modulate the host's innate immune system to combat infection. mdpi.combiomedres.us
Wound Healing Activity Research of this compound
Certain members of the Brevinin-2 family have been investigated for their potential to promote wound healing, a complex biological process involving cell migration, proliferation, and tissue remodeling. The antimicrobial and immunomodulatory properties of these peptides are thought to contribute to their wound healing capabilities.
A study on Brevinin-2PN, identified from the dark-spotted frog, demonstrated significant wound-healing activity. nih.gov In an in vitro model using human skin fibroblast cells, Brevinin-2PN was shown to accelerate the closure of scratches in a cell monolayer. nih.govresearchgate.net This effect was attributed to its ability to influence cell migration and stimulate the gene expression of various growth factors essential for tissue repair. nih.govresearchgate.net
Another peptide, Brevinin-2Ta, from the European frog Pelophylax kl. esculentus, also exhibited potent wound healing effects in an in vivo model. nih.gov In a study involving Klebsiella pneumoniae-infected wounds in rats, treatment with Brevinin-2Ta effectively restrained the bacterial infection and promoted wound closure over a 14-day period. nih.gov Histological analysis revealed that B-2Ta improved skin re-epithelialization, granulation tissue formation, and collagen deposition. frontiersin.org Furthermore, it appeared to modulate the inflammatory response, as indicated by a reduction in the inflammatory marker IL-10, and enhance angiogenesis. nih.govfrontiersin.org
Efficacy Assessment in Invertebrate and Non-Human Vertebrate Infection Models (e.g., C. elegans, wax moth, mouse models)
The in vivo efficacy of Brevinin-2 peptides has been evaluated in several infection models, providing evidence of their therapeutic potential.
C. elegans Model: The nematode C. elegans has been extensively used as a model to assess the anti-infective properties of the Brevinin-2 family against MRSA. mdpi.com In these studies, various Brevinin-2 peptides were screened for their ability to prolong the lifespan of MRSA-infected worms. mdpi.com Peptides such as Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa were particularly effective, significantly improving the survival rate of the infected nematodes. mdpi.com For instance, Brevinin-2ISb and Brevinin-2TSa increased the survival rate by at least 6.3-fold after 96 hours of infection. mdpi.com Notably, Brevinin-2ISb demonstrated a strong therapeutic effect, with a survival rate of nearly 80% after 96 hours. mdpi.com This protective effect is attributed to both the direct antimicrobial activity of the peptides and their ability to enhance the host's innate immune response. mednexus.orgresearchgate.net
Table 2: Efficacy of Brevinin-2 Family Peptides in a C. elegans-MRSA Infection Model
| Peptide | Effect on Survival Rate of Infected C. elegans | Reference |
|---|---|---|
| Brevinin-2 | Significantly increased survival rate by nearly 4.2-fold after 96h | mdpi.com |
| Brevinin-2-OA3 | Significantly increased survival rate by nearly 4.2-fold after 96h | mdpi.com |
| Brevinin-2ISb | Increased survival rate by at least 6.3-fold after 96h; nearly 80% survival at 96h | mdpi.com |
| Brevinin-2TSa | Increased survival rate by at least 6.3-fold after 96h | mdpi.com |
Galleria mellonella (Wax Moth) Model: The greater wax moth, Galleria mellonella, is increasingly used as a reliable invertebrate model for studying microbial pathogenesis and evaluating antimicrobial agents due to its complex innate immune system that shares similarities with that of vertebrates. uva.nlnih.gov While a valuable model, specific efficacy studies of this compound in G. mellonella are not extensively detailed in the provided context. However, the model is recognized for its utility in screening for antimicrobial efficacy and pathogen virulence. uva.nl
Mouse Models: Mouse models are crucial for preclinical evaluation of antimicrobial agents. While specific data on this compound is limited, studies on related peptides provide insights into the potential efficacy of this family in vertebrate models. For example, analogs of proline-rich antimicrobial peptides have shown efficacy in murine models of intraperitoneal sepsis with E. coli and Klebsiella pneumoniae. qucosa.de Additionally, the peptide Brevinin-2Ta was shown to be effective in a Klebsiella pneumoniae infected wound model in rats, a closely related rodent model. nih.gov These findings suggest that Brevinin-2 peptides have the potential for therapeutic efficacy in mammalian infection models.
Genetic and Evolutionary Aspects of Brevinin 2 Or6
Gene Structure and Transcriptional Regulation of Brevinin-2-OR6 Expression
The genes encoding amphibian antimicrobial peptides, including those of the Brevinin-2 (B1175259) family, typically share a conserved structural organization. researchgate.netcore.ac.uk This structure consists of exons and introns that encode a precursor protein. uvic.canih.gov The precursor protein itself is composed of three distinct domains: a signal peptide, an acidic pro-region, and the C-terminal mature antimicrobial peptide. researchgate.netcore.ac.uk The signal peptide is responsible for guiding the precursor into the secretory pathway, while the acidic pro-region is thought to keep the mature peptide inactive and protect the host's cells from its cytotoxic effects until it is cleaved and secreted. researchgate.net The mature peptide is the final, biologically active molecule. The nucleotide sequences of the signal peptide and the acidic pro-region are often highly conserved among different AMP families and even across different frog species. researchgate.netcore.ac.uk
The expression of AMP genes, such as those for Brevinin-2 peptides, is a regulated process. In the wood frog Rana sylvatica, the expression of the Brevinin-1SY gene was observed to increase significantly during the later stages of tadpole metamorphosis, suggesting a developmental regulation. biologists.com Furthermore, environmental stressors like anoxia, dehydration, and freezing can also influence the mRNA and protein levels of Brevinin-1SY in the skin of adult frogs. biologists.com Studies on other AMPs, like those in Rana catesbeiana, show that thyroid hormone can induce the expression of AMP-encoding mRNA. uvic.ca While direct studies on the transcriptional regulation of this compound are not available, it is plausible that its expression is similarly controlled by developmental cues and environmental stimuli. The presence of specific transcription factor binding sites in the promoter region of the this compound gene would be expected to mediate this regulation.
Phylogenetic Analysis of this compound within the Brevinin Family and Amphibian AMPs
Phylogenetic analysis based on the primary structures of Brevinin-2 peptides has been instrumental in understanding the evolutionary relationships between different frog species. researchgate.netnih.gov These analyses often reveal that the sequences of Brevinin-2 peptides cluster in a manner that reflects the phylogenetic relationships of the host species. For instance, cladistic analysis of Brevinin-2 peptides from various Asian frogs has provided evidence for sister taxon relationships between species like Odorrana hosii and Odorrana livida. nih.govresearchgate.net
Brevinin-2 peptides are part of the larger Brevinin superfamily, which is divided into Brevinin-1 (B586460) and Brevinin-2 subfamilies. diva-portal.org While Brevinin-1 peptides are found in a wide range of ranid frogs from both North America and Eurasia, the distribution of Brevinin-2 peptides appears to be more restricted to Asian and European species. mdpi.comfrontiersin.org The Brevinin-2 family itself exhibits considerable structural diversity, with variations in amino acid sequence and length. nih.gov Despite this diversity, certain structural features are conserved, such as a net positive charge, a helical conformation, and a characteristic "ranabox" disulfide loop at the C-terminus. frontiersin.orgnih.gov
A phylogenetic tree constructed based on the sequences of the acidic propiece and mature peptide regions of various AMPs can reveal the evolutionary placement of this compound. mdpi.com Such analyses have shown that different AMP families, including Brevinin-1 and Brevinin-2, form distinct clades, and within these clades, peptides from closely related species group together. mdpi.comnih.gov The position of this compound within such a phylogenetic tree would clarify its evolutionary relationship to other Brevinin-2 peptides from other Odorrana species and the broader Ranidae family. For example, studies on Brevinin-2 peptides from Rana pirica have supported a close phylogenetic relationship with the Japanese mountain brown frog Rana ornativentris. researchgate.netnih.gov
Comparative Genomics Approaches for Brevinin-2 Gene Discovery and Diversity
Comparative genomics has emerged as a powerful tool for the discovery and characterization of new antimicrobial peptides and for understanding the diversity of AMP gene families. capes.gov.br By comparing the transcriptomes of different amphibian species, researchers can identify novel AMPs and study their evolutionary diversification. For example, a comparative analysis of transcriptomes from three partially sympatric frog species in Northeast Asia revealed that each species possesses a unique repertoire of 7 to 14 AMP families, with the diversity being higher in species with larger geographic ranges. mdpi.com
"Shotgun" cloning of cDNAs from frog skin secretions has been a successful strategy for identifying new Brevinin peptides, including those from various Chinese frog species of the Odorrana genus. diva-portal.org This approach, combined with sequence analysis, allows for the identification of the precursor proteins and the deduction of the mature peptide sequences.
The application of comparative genomic approaches to Odorrana ranarum, the likely source of this compound, and its close relatives would be crucial for understanding the full extent of Brevinin-2 gene diversity in this lineage. Such studies would likely reveal a multitude of Brevinin-2 paralogs, each with potentially distinct antimicrobial properties. The analysis of gene structures, including the number and arrangement of exons and introns, can also provide insights into the evolutionary mechanisms, such as gene duplication and alternative splicing, that have contributed to the diversification of the Brevinin-2 family. nih.gov
Brevinin 2 Or6 Peptide Engineering and Rational Design Strategies
Structure-Guided Design of Brevinin-2-OR6 Analogues for Enhanced Specificity or Potency
There are no specific studies detailing the structure-guided design of this compound analogues. However, research on other Brevinin-2 (B1175259) peptides provides a blueprint for such strategies. The fundamental approach involves leveraging the peptide's three-dimensional structure, often an amphipathic α-helix in a membrane-like environment, to guide modifications. nih.govmdpi.com The goal is to optimize key physicochemical parameters like cationicity, hydrophobicity, and amphipathicity to improve antimicrobial potency while minimizing toxicity to host cells. mdpi.com
For instance, in studies on Brevinin-2R, its α-helical conformation was crucial for its antimicrobial effects. tums.ac.ir The design of novel peptide variants of Brevinin-2R considered the importance of the amphipathic structure, the hinge-forming region (Gly-Val-Ala), and the C-terminal disulfide bond for membrane interaction and cytotoxic activity. google.com Similarly, for Brevinin-2GUb, analogues were rationally designed based on its predicted secondary structure to enhance its activity. mdpi.com These structure-guided approaches, which focus on preserving or enhancing the amphipathic helical fold, would be directly applicable to engineering this compound for greater potency or specificity.
Impact of Amino Acid Substitutions and Truncations on this compound Bioactivity
No specific amino acid substitution or truncation studies have been published for this compound. Nonetheless, extensive research on other brevinins demonstrates the profound impact of these modifications.
N-terminal and C-terminal Modifications (Truncations): Truncation is a common strategy to identify the core active region of a peptide, potentially reducing production costs and toxicity. mdpi.com Studies on Brevinin-2GUb showed that removing the C-terminal "Rana box" domain and amidating the new C-terminus could enhance antimicrobial activity. mdpi.comnih.gov Further truncation of the N-terminus of Brevinin-2GUb analogues led to a loss of activity, indicating the N-terminal α-helical domain is the primary active fragment. mdpi.com Similarly, for Brevinin-2GHk, N-terminal 25-mer truncated analogues showed significantly improved antimicrobial activity compared to the full-length parent peptide. nih.govmdpi.com This suggests that a C-terminal truncation of this compound, removing its Rana box (CKDSKTC), could be a viable strategy to enhance its therapeutic potential.
Lysine/Arginine/Histidine Substitutions: Substituting amino acids to alter charge and hydrophobicity is a key tool in peptide engineering.
Increasing Cationicity: In a study on a Brevinin-2-related peptide (B2RP), substituting the acidic Aspartic acid (Asp) at position 4 with a basic Lysine (Lys) increased the net positive charge. This single substitution resulted in a fourfold increase in potency against Escherichia coli and a twofold increase against Staphylococcus aureus and Candida albicans without a significant change in hemolytic activity.
Modulating Hydrophobicity and Amphipathicity: For the same B2RP, increasing hydrophobicity by replacing Lysine at position 16 with Leucine or Alanine increased hemolytic activity fivefold without improving antimicrobial potency. This highlights the delicate balance required. frontiersin.org
Arginine vs. Lysine: In work on Brevinin-1pl, substituting with Arginine enhanced activity against Gram-positive bacteria but also increased hemolytic activity. frontiersin.org In contrast, substituting with Lysine sometimes decreased activity against Gram-positive bacteria due to reduced hydrophobicity. frontiersin.org
Histidine Substitutions: Introducing Histidine into Brevinin-1pl reduced hemolytic activity, thereby improving selectivity, although it diminished activity against some Gram-negative bacteria. frontiersin.org
These findings from related peptides suggest that strategic substitutions in the this compound sequence (GLLDTIKNMALNAAKSAGVSVLNSLSCKDSKTC), such as replacing Asp7 with Lysine or Arginine, could enhance its antimicrobial potency.
Table 1: Effects of Amino Acid Substitutions on a Brevinin-1pl Analogue (Illustrative data from a related brevinin peptide)
| Peptide Analogue | Modification | Effect on Gram-Positive Activity | Effect on Gram-Negative Activity | Hemolytic Activity |
|---|---|---|---|---|
| brevinin-1pl-2R | Arginine Substitution | Enhanced | Reduced | Enhanced |
| brevinin-1pl-5R | Arginine Substitution | Enhanced | Reduced | Enhanced |
| brevinin-1pl-6K | Lysine Substitution | Decreased | Unchanged | Reduced |
| brevinin-1pl-3H | Histidine Substitution | Retained | Diminished | Reduced |
Strategies for Modulating this compound Interactions with Target vs. Host Cell Membranes
Specific strategies for modulating this compound membrane interactions have not been documented. The general strategy for AMPs is to exploit the differences between microbial and mammalian cell membranes. Bacterial membranes are rich in anionic phospholipids, creating a net negative charge, whereas mammalian membranes are primarily zwitterionic. nih.govmdpi.com
Engineering strategies focus on enhancing electrostatic attraction to bacterial membranes while minimizing hydrophobic interactions with neutral host cell membranes.
Balancing Cationicity and Hydrophobicity: As a general rule, increasing a peptide's net positive charge enhances its initial attraction to negatively charged bacterial membranes. mdpi.com However, excessive hydrophobicity can lead to indiscriminate insertion into and disruption of both bacterial and host cell (e.g., erythrocyte) membranes, causing high hemolytic activity. tums.ac.ir The key is to find an optimal balance. For example, analogues of a Brevinin-2-related peptide were designed where cationicity was increased without altering amphipathicity, resulting in higher potency against bacteria but not against human red blood cells.
Incorporating D-amino acids: Synthesizing peptides with D-amino acids in place of L-amino acids can increase resistance to proteolytic degradation. In a study on Brevinin-2R, a diastereomer containing a D-Leu residue showed lower antimicrobial activity but also failed to show any hemolytic activity and had significantly higher stability against trypsin digestion. tums.ac.ir
Structural Modifications: For Brevinin-1E, moving the C-terminal cyclic "Rana box" to the middle of the peptide led to a considerable reduction in hemolytic activity without a loss of antibacterial potency. cpu-bioinfor.org
These approaches could be applied to this compound to improve its therapeutic index by increasing its selectivity for microbial membranes.
Table 2: Bioactivity of Truncated and Substituted Brevinin-2GHk Analogues (Illustrative data from a related brevinin peptide)
| Peptide | Modification | Antimicrobial Activity (vs. S. aureus) MIC (µM) | Hemolytic Activity (HC10, µM) |
|---|---|---|---|
| BR2GK (Parent) | Full-length | 128 | >128 |
| BR2GK(1-25)a | C-terminal truncation | 8 | >128 |
| [A¹⁴]BR2GK(1-25)a | Truncation + L14A substitution | 16 | >128 |
| [K¹⁴]BR2GK(1-25)a | Truncation + L14K substitution | 32 | >128 |
| [P¹⁴]BR2GK(1-25)a | Truncation + L14P substitution | >128 | >128 |
Development of Hybrid Peptides and Chimeric Constructs Incorporating this compound Motifs
There is no published research on the development of hybrid or chimeric peptides specifically incorporating this compound motifs. This advanced strategy involves combining functional domains from different peptides to create a new molecule with enhanced or novel properties. nih.govpensoft.net
Examples from the broader field of AMPs demonstrate the potential of this approach:
Hybridizing AMPs: A novel hybrid peptide was created by combining an α-helical fragment from BMAP-27 with a fragment from OP-145. The resulting chimera displayed a broad spectrum of activity and potent biofilm eradication properties with reduced toxicity compared to the parent molecules. nih.gov
Combining with Cell-Penetrating Peptides: Another strategy is to fuse an AMP motif with a cell-penetrating peptide to improve its ability to reach intracellular targets.
Brevinin-based Hybrids: A hybrid peptide was designed based on the sequences of Esculentin-1a (another frog skin peptide) and melittin. This new peptide showed significant antimicrobial activity against Gram-negative bacteria. pensoft.net
Given its potent antimicrobial core, the N-terminal α-helical region of this compound could serve as a valuable motif for the creation of novel chimeric peptides with improved stability, broader activity spectra, or better selectivity.
Advanced Analytical and Biophysical Methodologies in Brevinin 2 Or6 Research
High-Resolution Mass Spectrometry for Brevinin-2-OR6 Identification and Purity Assessment
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial identification and subsequent purity verification of synthesized or purified this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) coupled with advanced mass analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap are employed. acs.orgscirp.org
These methods provide highly accurate mass measurements, which can be used to confirm the elemental composition of the peptide. scirp.org For instance, the experimentally determined molecular mass of a synthetic peptide can be compared to its calculated theoretical mass to verify that the correct amino acid sequence has been synthesized. mdpi.com Fragmentation techniques, such as Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), Electron Capture Dissociation (ECD), and Electron Transfer Dissociation (ETD), are used to generate fragment ions that provide detailed sequence information, further confirming the peptide's identity. acs.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is often used prior to mass spectrometry to purify the peptide and assess its purity. mdpi.com
Table 1: Mass Spectrometry Techniques in Peptide Analysis
| Technique | Application in this compound Research | Key Information Provided |
| MALDI-TOF MS | Identification of purified peptide. mdpi.com | Molecular mass of the peptide. mdpi.com |
| ESI-MS | Structural characterization and identification. scirp.org | Elemental composition and molecular formula. scirp.org |
| MS/MS (e.g., CID, HCD, ECD, ETD) | Sequencing and structural confirmation. acs.org | Amino acid sequence and post-translational modifications. acs.org |
| RP-HPLC | Purification and purity assessment. mdpi.com | Purity of the synthesized or isolated peptide. mdpi.com |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of this compound
Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides like this compound in different environments. americanpeptidesociety.org This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. americanpeptidesociety.orgnih.gov The resulting CD spectrum provides information about the peptide's conformation, including the presence of α-helices, β-sheets, and random coils. americanpeptidesociety.org
For many antimicrobial peptides, including those in the brevinin family, their biological activity is closely linked to their ability to adopt an α-helical conformation upon interacting with microbial membranes. vulcanchem.comnih.gov CD spectroscopy is used to monitor these conformational changes when this compound is introduced to membrane-mimicking environments, such as solutions containing sodium dodecylsulfate (SDS) or dodecylphosphocholine (B1670865) (DPC) micelles, or trifluoroethanol (TFE). vulcanchem.comnih.govresearchgate.net
α-helices typically show a strong negative peak at 222 nm and a positive peak around 190 nm. americanpeptidesociety.org
β-sheets exhibit a positive peak near 195 nm and a negative peak around 217 nm. americanpeptidesociety.org
Random coils have a less defined CD spectrum. americanpeptidesociety.org
By analyzing the CD spectrum, researchers can estimate the percentage of each secondary structural element within the peptide, providing crucial insights into its structure-function relationship. americanpeptidesociety.org
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two key techniques for quantifying the binding affinity, kinetics, and thermodynamics of the interaction between this compound and its target membranes.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. ebi.ac.ukmalvernpanalytical.com In a typical ITC experiment, a solution of the ligand (e.g., this compound) is titrated into a cell containing the macromolecule (e.g., lipid vesicles mimicking a bacterial membrane). cancer.gov This allows for the determination of the binding constant (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding process. malvernpanalytical.comcancer.govharvard.edu
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip. mdpi.com In an SPR experiment, one molecule (e.g., a lipid bilayer) is immobilized on the sensor surface, and the other molecule (e.g., this compound) is flowed over the surface. This technique provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated. nih.govnih.gov
Table 2: Comparison of ITC and SPR for Studying this compound Interactions
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat changes upon binding. ebi.ac.uk | Measures changes in refractive index upon binding. mdpi.com |
| Key Outputs | KD, n, ΔH, ΔS. cancer.govharvard.edu | kon, koff, KD. nih.govnih.gov |
| Sample State | Both molecules are in solution. youtube.com | One molecule is immobilized on a sensor surface. nih.gov |
| Information | Thermodynamic profile. harvard.edu | Kinetic profile. nih.gov |
Advanced Microscopy Techniques (e.g., Confocal Microscopy, Electron Microscopy) for Visualizing Cellular Interactions
Advanced microscopy techniques are vital for visualizing the direct interaction of this compound with bacterial cells and understanding its membrane-disrupting mechanism.
Confocal Laser Scanning Microscopy (CLSM) is used to observe the localization of fluorescently labeled this compound and to assess membrane permeabilization. nih.govnih.gov For instance, dyes like SYTOX Green, which can only enter cells with compromised membranes, are used. nih.gov An increase in green fluorescence inside bacteria treated with this compound indicates that the peptide has disrupted the cell membrane. nih.govnih.gov
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide high-resolution images of the morphological changes induced by this compound on the bacterial cell surface. nih.govplos.org SEM images can reveal alterations such as membrane blebbing, pore formation, and cell lysis. nih.gov TEM can provide even more detailed ultrastructural information about the damage to the cell envelope. nih.govplos.org These visualization techniques offer direct evidence of the peptide's membrane-disruptive mode of action. nih.gov
Spectrophotometric Assays for Membrane Integrity and Cellular Metabolic Activity
Spectrophotometric assays are widely used to quantify the effects of this compound on bacterial membrane integrity and metabolic activity.
Membrane Permeabilization Assays: These assays often use chromogenic or fluorogenic probes to detect membrane damage. The N-phenyl-1-naphthylamine (NPN) uptake assay is a common method to assess outer membrane permeabilization in Gram-negative bacteria. nih.govplos.org NPN fluoresces weakly in an aqueous environment but strongly in the hydrophobic interior of a membrane. nih.gov An increase in fluorescence upon addition of this compound indicates that the peptide has disrupted the outer membrane, allowing NPN to enter. plos.org
Metabolic Activity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cellular metabolic activity, which can be an indicator of cell viability. abcam.comaltervista.orgnih.gov Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan (B1609692) crystals, which can be solubilized and quantified by measuring the absorbance at a specific wavelength (around 570 nm). abcam.comaltervista.org A decrease in formazan production in the presence of this compound suggests a reduction in metabolic activity, which can be correlated with cytotoxicity. nih.govmdpi.com
Table 3: Common Spectrophotometric Assays in this compound Research
| Assay | Principle | Application |
| NPN Uptake Assay | Measures the increase in fluorescence of NPN as it enters the hydrophobic environment of a permeabilized outer membrane. nih.govplos.org | Assesses outer membrane integrity of Gram-negative bacteria. plos.org |
| SYTOX Green Assay | Measures the fluorescence of SYTOX Green, which increases upon binding to nucleic acids inside cells with compromised cytoplasmic membranes. nih.gov | Assesses cytoplasmic membrane integrity. nih.gov |
| MTT Assay | Measures the reduction of MTT to formazan by metabolically active cells. abcam.comaltervista.org | Assesses cellular metabolic activity and cytotoxicity. nih.govmdpi.com |
Future Directions and Emerging Research Avenues for Brevinin 2 Or6
Integration of Multi-Omics Data for a Systems-Level Understanding of Brevinin-2-OR6 Function
The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex mechanisms of action of this compound. frontlinegenomics.comnih.gov By simultaneously analyzing these different biological layers, researchers can move beyond a single-target perspective to a more holistic, systems-level understanding of how this antimicrobial peptide (AMP) interacts with pathogens and host systems. frontlinegenomics.comrsc.org
A significant challenge in multi-omics research is the effective integration of diverse and large-scale datasets. frontlinegenomics.com Various computational and statistical methods are being developed to address this, including matrix factorization, neural network-based approaches, and network-based methods. frontlinegenomics.com For instance, tools like the R package mixOmics are designed to explore and integrate various omics data, helping to identify key variables and relationships within and between datasets. mixomics.org These approaches can help elucidate the downstream effects of this compound on a pathogen's gene expression (transcriptomics), protein production (proteomics), and metabolic pathways (metabolomics). nih.govnih.gov
This integrated approach can reveal novel insights into the multifaceted response of bacteria to this compound, potentially identifying new cellular targets and resistance mechanisms. mdpi.com For example, analyzing the transcriptomic and proteomic changes in bacteria exposed to this compound could highlight the upregulation of stress response genes or alterations in metabolic pathways crucial for survival.
Application of Computational Modeling and Machine Learning in this compound Design and Prediction of Activity
Key applications include:
Predicting Antimicrobial Activity: Machine learning models, such as support vector machines (SVMs) and deep learning architectures, can be trained on existing AMP databases to predict the antimicrobial potency of new peptide sequences. plos.orgnih.govfrontiersin.org These models utilize various physicochemical properties of peptides as input features to make their predictions. plos.orgfrontiersin.org
Designing Novel Peptides: Generative models, including long short-term memory (LSTM) networks and generative adversarial networks (GANs), can design entirely new AMP sequences with desired attributes. researchgate.netcbirt.netoup.com For example, the AMP-Designer framework utilizes a combination of advanced AI techniques to generate novel AMPs with high predicted antibacterial activity. cbirt.net
Optimizing Existing Peptides: Computational tools can guide the modification of existing peptides like this compound to improve their therapeutic properties. For instance, studies on Brevinin-2GUb and Brevinin-2GHk have used computational predictions to design truncated or modified analogs with enhanced antimicrobial activity. nih.govnih.gov Online tools like HeliQuest and I-TASSER can predict the secondary structure of peptides, which is crucial for their function. researchgate.net
The use of computational methods can significantly reduce the time and cost associated with traditional experimental screening of AMPs. plos.org
Exploration of Novel Biological Activities of this compound Beyond Antimicrobial Effects
While the primary focus of Brevinin-2 (B1175259) research has been its antimicrobial properties, emerging evidence suggests that this family of peptides may possess a broader range of biological activities. ontosight.ai Many antimicrobial peptides have been found to exhibit multifaceted functions, including antiviral, anti-tumor, and immunomodulatory effects. mdpi.comnih.gov
For instance, some members of the brevinin family have demonstrated antiviral activity against viruses like HIV and Zika virus. nih.gov Brevinin-2R has shown potential as an anticancer agent by inducing cell death in various tumor cell lines. nih.gov Furthermore, some brevinins have been observed to modulate immune responses. mdpi.commednexus.org Brevinin-2ISb, for example, was found to enhance the innate immune response in Caenorhabditis elegans models. mednexus.org
Future research should systematically explore these non-antimicrobial activities for this compound. Investigating its potential to modulate the immune system, combat viral infections, or target cancer cells could open up new therapeutic avenues for this peptide.
Strategies for Overcoming Resistance Mechanisms to this compound in Pathogens
Although antimicrobial peptides are generally considered less prone to resistance development than conventional antibiotics, bacteria can still evolve mechanisms to counteract their effects. mdpi.comfrontiersin.org Understanding these resistance mechanisms is crucial for developing strategies to maintain the efficacy of this compound.
Common bacterial resistance strategies against AMPs include:
Alteration of the Cell Membrane: Bacteria can modify their cell surface, for example, by altering their lipopolysaccharide (LPS) structure to reduce the net negative charge, thereby repelling cationic AMPs. frontiersin.orgnih.gov
Proteolytic Degradation: Some bacteria produce proteases that can degrade AMPs, rendering them inactive. nih.gov
Efflux Pumps: Bacteria may utilize efflux pumps to actively transport AMPs out of the cell. nih.govmdpi.com
Biofilm Formation: The formation of biofilms can provide a physical barrier that protects bacteria from AMPs. nih.gov
Strategies to overcome this resistance include:
Combination Therapies: Using this compound in combination with conventional antibiotics can create synergistic effects, potentially overcoming resistance and enhancing efficacy. frontiersin.org
Peptide Engineering: Modifying the structure of this compound to make it less susceptible to proteolytic degradation or to enhance its ability to disrupt bacterial membranes can help to circumvent resistance. frontiersin.org
Targeting Resistance Mechanisms: Developing agents that inhibit bacterial resistance mechanisms, such as efflux pump inhibitors, could be used in conjunction with this compound.
Collaborative Research Frameworks for Accelerated Discovery and Translational Potential (without clinical focus)
Accelerating the discovery and development of novel antimicrobial peptides like this compound requires a collaborative and interdisciplinary approach. uni-ulm.de Research frameworks that bring together experts from various fields, such as biology, chemistry, computational science, and pharmacology, are essential for translating basic research findings into potential therapeutic applications.
Such collaborative frameworks can facilitate:
Sharing of Resources and Expertise: The establishment of centralized peptide libraries and technology platforms can support a wide range of research projects, from peptide discovery and synthesis to structural analysis and molecular modeling. uni-ulm.de
Interdisciplinary Research: Integrating expertise from different fields can lead to a more comprehensive understanding of AMP function and the development of innovative solutions. For example, the Collaborative Research Centre (CRC) 1279 in Germany aims to discover and optimize endogenous human peptides for therapeutic applications by combining expertise in peptide chemistry, microbiology, and cancer research. uni-ulm.de
Standardized Methodologies: Collaborative efforts can help in establishing standardized assays and protocols for evaluating the activity and properties of AMPs, ensuring the reproducibility and comparability of data across different laboratories.
Open Data Sharing: The creation of public databases and platforms for sharing AMP data can accelerate research by providing a valuable resource for computational modeling and machine learning studies. plos.org
By fostering collaboration and breaking down traditional research silos, the scientific community can more effectively harness the therapeutic potential of promising compounds like this compound.
Q & A
Basic Research Questions
Q. What are the primary structural characteristics of Brevinin-2-OR6, and how can they be determined experimentally?
- Methodological Answer : Structural elucidation requires integrating techniques like nuclear magnetic resonance (NMR) spectroscopy for atomic-level resolution and circular dichroism (CD) to analyze secondary structures (e.g., α-helical or β-sheet motifs) in solution. Mass spectrometry (MS) validates molecular weight and purity. For reproducibility, experimental protocols must detail solvent conditions (e.g., lipid mimicry) to reflect physiological environments .
Q. What in vitro methodologies are recommended for assessing the antimicrobial activity of this compound?
- Methodological Answer : Use standardized assays such as broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria. Include time-kill kinetics to evaluate bactericidal vs. bacteriostatic effects. Controls should account for solvent interference (e.g., dimethyl sulfoxide) and peptide stability under assay conditions. Data interpretation must differentiate between membrane disruption (via fluorescence dye leakage assays) and intracellular targeting .
Q. How should researchers design experiments to evaluate this compound’s cytotoxicity in mammalian cells?
- Methodological Answer : Employ tiered cytotoxicity testing:
- Primary screening: Use MTT/XTT assays on immortalized cell lines (e.g., HEK293) to quantify metabolic inhibition.
- Secondary validation: Perform hemolysis assays on erythrocytes to assess membrane selectivity.
- Tertiary analysis: Utilize flow cytometry for apoptosis/necrosis profiling. Normalize results to positive controls (e.g., melittin) and report selectivity indices (ratio of cytotoxic to antimicrobial concentrations) .
Advanced Research Questions
Q. What strategies address inconsistencies in this compound’s efficacy across different microbial strains or experimental models?
- Methodological Answer : Contradictions often arise from strain-specific lipid compositions or assay variability. To resolve this:
- Conduct lipidomic profiling of microbial membranes to correlate peptide efficacy with lipid headgroup charge (e.g., phosphatidylglycerol content).
- Use isogenic mutant strains (e.g., E. coli with modified lipopolysaccharides) to isolate resistance mechanisms.
- Apply meta-analysis frameworks to compare datasets, adjusting for variables like inoculum size and growth phase .
Q. How can researchers optimize this compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer : Stability enhancement involves:
- Protease resistance: Introduce D-amino acids or cyclization via disulfide bonds (validate via MS/MS post-incubation in serum).
- Temperature/pH stability: Use differential scanning calorimetry (DSC) and accelerated degradation studies.
- Formulation: Test encapsulation in liposomes or nanoparticles to prolong half-life. Preclinical models must include pharmacokinetic profiling (e.g., bioavailability in murine models) .
Q. What computational approaches are suitable for predicting this compound’s interactions with microbial membranes?
- Methodological Answer : Combine molecular dynamics (MD) simulations (e.g., GROMACS) to model peptide-lipid interactions and free-energy perturbation (FEP) calculations to quantify binding affinities. Validate predictions using surface plasmon resonance (SPR) or neutron reflectometry for bilayer penetration depth. Cross-reference with experimental data on membrane curvature induction (e.g., cryo-electron microscopy) .
Q. How should conflicting data on this compound’s immunomodulatory effects be reconciled?
- Methodological Answer : Discrepancies may stem from cell-type-specific responses or endotoxin contamination. Mitigate by:
- Including limulus amebocyte lysate (LAL) assays to rule out LPS contamination.
- Profiling cytokine release (e.g., IL-6, TNF-α) across primary immune cells (e.g., macrophages, dendritic cells) using multiplex assays.
- Applying dose-response modeling to distinguish direct immunomodulation from secondary effects due to microbial death .
Guidance for Data Presentation and Reproducibility
- Tabular Data : Include comparative tables (e.g., MIC values across strains, cytotoxicity indices) with error margins and statistical significance (p-values). Follow journal guidelines for supplementary materials .
- Reproducibility : Document peptide synthesis protocols (e.g., solid-phase vs. recombinant methods), purification gradients (HPLC), and storage conditions. Share raw data in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
